molecular formula C13H15IO3 B12457738 (2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid

(2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid

Cat. No.: B12457738
M. Wt: 346.16 g/mol
InChI Key: SWYHPGWSGHBQEV-UHFFFAOYSA-N
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Description

(2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid is an organic compound characterized by the presence of a butoxy group, an iodine atom, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxy-5-iodophenyl derivatives and acrylic acid.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the coupling reactions.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

(2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Butoxy-5-bromophenyl)acrylic acid: Similar structure but with a bromine atom instead of iodine.

    (2E)-3-(2-Butoxy-5-chlorophenyl)acrylic acid: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

(2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H15IO3

Molecular Weight

346.16 g/mol

IUPAC Name

3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)

InChI Key

SWYHPGWSGHBQEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O

Origin of Product

United States

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